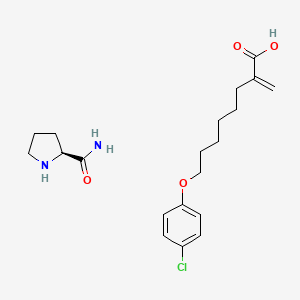
2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide is a heterocyclic compound with significant importance in various fields of chemistry and biology This compound is known for its unique structure, which includes a pyran ring with an aminomethyl and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide typically involves multi-step reactions. One common method is the one-pot synthesis, which includes the condensation of enolizable compounds, malononitrile, and arylaldehydes under solvent-free conditions at elevated temperatures . Catalysts such as magnetic nanocatalysts (e.g., MNPs@Cu) are often used to promote the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide involves its interaction with various molecular targets and pathways. The aminomethyl and hydroxy groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. For instance, the compound may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4H-chromene derivatives: These compounds share a similar pyran ring structure and exhibit comparable biological activities.
2-Aminopyrimidine derivatives: These compounds also possess an amino group and are known for their antitrypanosomal and antiplasmodial activities.
Uniqueness
2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide is unique due to its specific functional groups and the resulting biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C6H7NO4 |
|---|---|
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C6H7NO4/c7-6-5(10)4(9)1-3(2-8)11-6/h1,8,10H,2,7H2 |
InChI-Schlüssel |
YIYLYYHCOILRAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C(C1=O)O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)


![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)





![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)
![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)



